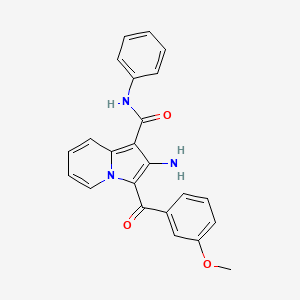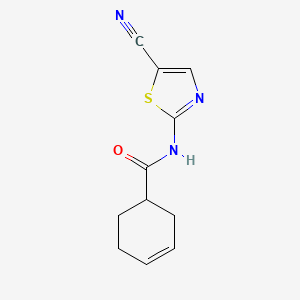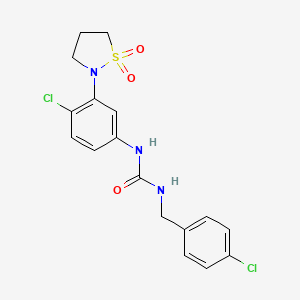
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-chlorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea derivatives, including compounds similar to "1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-chlorobenzyl)urea," have garnered significant attention due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, involving key functional groups that contribute to their distinct chemical and physical properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbonyl compounds, leading to the formation of urea linkages. For instance, ultrasound-assisted synthesis has been highlighted as an efficient method for producing novel dihydropyrimidin-(thio)ones, showcasing the versatility of synthesis techniques in enhancing reaction conditions and yields (Liu & Wang, 2010).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as NMR and IR spectroscopy are commonly used for structural characterization. The rearrangement reactions involving ureas, including isomerism and oxide ion transfer, play a significant role in determining their molecular structures (Spitsyn & Vdovichenko, 2006).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclization, rearrangement, and isomerization, which are influenced by their functional groups and reaction conditions. These reactions can lead to the formation of new compounds with different chemical and physical properties. The reactivity of urea derivatives is significantly affected by substituents on the phenyl ring and the nature of the urea linkage (N. Siddiqui et al., 2009).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis Methods
Research highlights the development of new methods for synthesizing glycolurils and their analogues, which are important for their widespread applications in pharmacology, explosives, and supramolecular chemistry. Techniques include classical reactions of ureas with α-dicarbonyl compounds and innovative reactions involving ureas with various reagents (Kravchenko, Baranov, & Gazieva, 2018). Moreover, the use of ultrasound-assisted synthesis for creating novel dihydropyrimidin-(thio)ones demonstrates advancements in synthesizing urea derivatives under mild conditions, offering higher yields and shorter reaction times (Liu & Wang, 2010).
Supramolecular Chemistry
Urea derivatives have been explored for their potential in supramolecular chemistry, especially in the development of silatranes with antimicrobial properties. The incorporation of urea functionalities into silatranes suggests applications in creating novel materials with specific chemical interactions (Singh et al., 2015).
Biological Applications
Antimicrobial and Antioxidant Activities
Synthesis and evaluation of novel urea derivatives have shown moderate to significant antimicrobial activities. This includes derivatives designed for specific biological applications, indicating the role of these compounds in developing new antimicrobial agents (Rajasekaran & Devi, 2012). Additionally, certain urea derivatives have displayed good antioxidant activity, highlighting their potential in addressing oxidative stress-related conditions (Kurt et al., 2015).
Anticancer Agents
The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. This research identifies new compounds with significant anticancer potential, contributing to the ongoing search for more effective cancer treatments (Feng et al., 2020).
Propriétés
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c18-13-4-2-12(3-5-13)11-20-17(23)21-14-6-7-15(19)16(10-14)22-8-1-9-26(22,24)25/h2-7,10H,1,8-9,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMITIINCMYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-chlorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

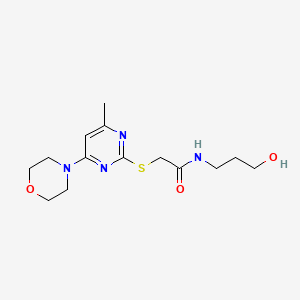
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
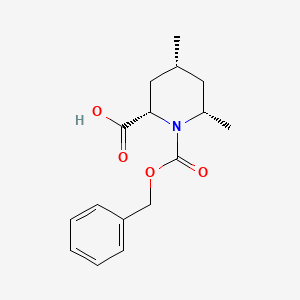

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

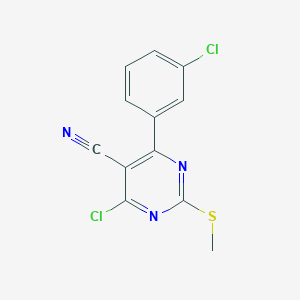
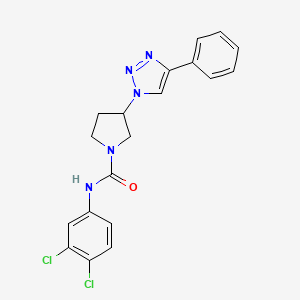
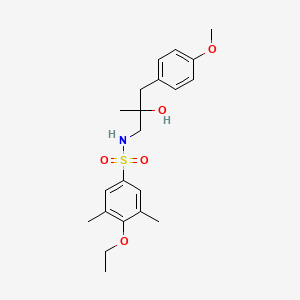
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
